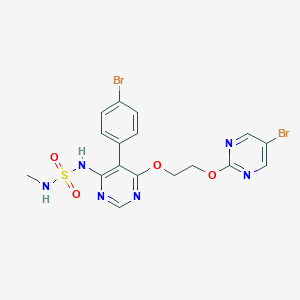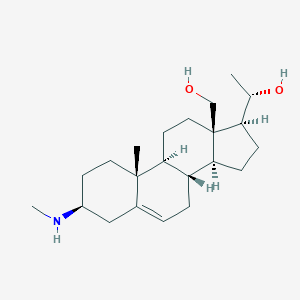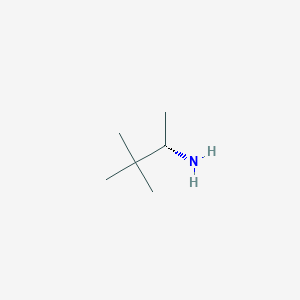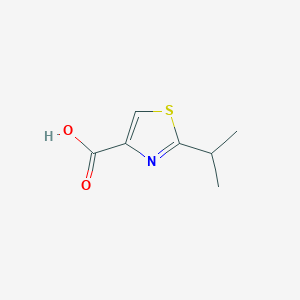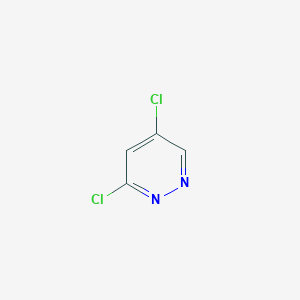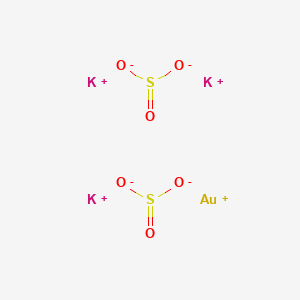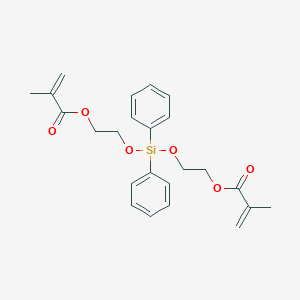
(Diphenylsilylene)bis(oxy-2,1-ethanediyl) bismethacrylate
Übersicht
Beschreibung
(Diphenylsilylene)bis(oxy-2,1-ethanediyl) bismethacrylate is an organosilicon compound known for its unique structure and properties. It is used primarily in research and industrial applications due to its ability to form stable polymers and its reactivity with various chemical agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Diphenylsilylene)bis(oxy-2,1-ethanediyl) bismethacrylate typically involves the reaction of diphenylsilanediol with methacrylic acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react over a period of time. The product is then purified through distillation or crystallization techniques to achieve the desired purity levels .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur, especially when exposed to reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where one of the methacrylate groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds .
Wissenschaftliche Forschungsanwendungen
(Diphenylsilylene)bis(oxy-2,1-ethanediyl) bismethacrylate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of advanced polymers and materials with unique properties.
Biology: Researchers use it to study the interactions between organosilicon compounds and biological systems.
Wirkmechanismus
The mechanism of action of (Diphenylsilylene)bis(oxy-2,1-ethanediyl) bismethacrylate involves its ability to form stable bonds with other molecules. This is primarily due to the presence of the methacrylate groups, which can undergo polymerization reactions. The compound can interact with various molecular targets, including enzymes and receptors, through its reactive functional groups .
Vergleich Mit ähnlichen Verbindungen
Bis(trimethylsilyl)ethane: Another organosilicon compound with similar reactivity.
Diphenylsilanediol: A precursor used in the synthesis of (Diphenylsilylene)bis(oxy-2,1-ethanediyl) bismethacrylate.
Methacryloxypropyltrimethoxysilane: A compound with similar methacrylate functionality
Uniqueness: this compound is unique due to its dual methacrylate groups, which provide enhanced reactivity and the ability to form more complex polymer structures compared to similar compounds .
Eigenschaften
IUPAC Name |
2-[2-(2-methylprop-2-enoyloxy)ethoxy-diphenylsilyl]oxyethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O6Si/c1-19(2)23(25)27-15-17-29-31(21-11-7-5-8-12-21,22-13-9-6-10-14-22)30-18-16-28-24(26)20(3)4/h5-14H,1,3,15-18H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANDANCIWZILMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169755 | |
| Record name | (Diphenylsilylene)bis(oxy-2,1-ethanediyl) bismethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17407-08-8 | |
| Record name | 1,1′-[(Diphenylsilylene)bis(oxy-2,1-ethanediyl)] bis(2-methyl-2-propenoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17407-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Diphenylsilylene)bis(oxy-2,1-ethanediyl) bismethacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017407088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Diphenylsilylene)bis(oxy-2,1-ethanediyl) bismethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (diphenylsilylene)bis(oxy-2,1-ethanediyl) bismethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.649 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


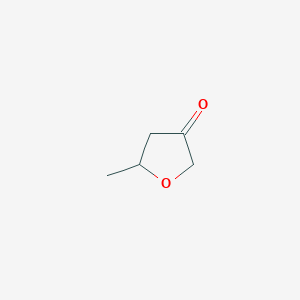
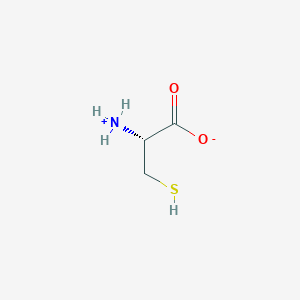

![2-Chlorodibenzo[b,f][1,4]thiazepin-11(10h)-one](/img/structure/B104394.png)
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-(4-nitrophenoxy)-](/img/structure/B104395.png)

